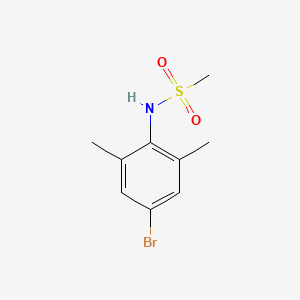

N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6-4-8(10)5-7(2)9(6)11-14(3,12)13/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPROWEYSTFJVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NS(=O)(=O)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

Medicine: Research into potential therapeutic applications, such as developing new drugs or studying disease pathways.

Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methanesulfonamide group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () shares the sulfonamide core but differs significantly in substituents and complexity. Key distinctions include:

- Aromatic System: The target compound has a simple bromo- and methyl-substituted benzene ring, while the compared compound features a pyrimidine ring fused with a morpholino group and a methoxy-substituted benzene ring.

- Substituent Effects: Bromine Position: In the target compound, bromine is on the benzene ring, whereas in , bromine is on a pyrimidine ring, altering electronic and steric interactions .

Physicochemical Properties

The target compound’s lower molecular weight and methyl substituents favor lipophilicity, which may enhance blood-brain barrier penetration or tissue absorption. In contrast, the compound in ’s polar groups could improve solubility but reduce membrane permeability .

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the dimethyl groups on the phenyl ring enhances its lipophilicity and biological activity.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with enzyme activity, disrupting essential biochemical pathways. Additionally, the nitro group present in some derivatives may generate reactive intermediates that can damage cellular components, further contributing to its biological effects.

Biological Activities

- Antimicrobial Activity : Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has been investigated for its potential as an antimicrobial agent against various pathogens .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism might involve interference with cell cycle regulation and apoptosis pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of TNF-alpha and IL-6, suggesting that this compound effectively modulates inflammatory responses.

Research Findings Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Treatment of bacterial infections |

| Anti-inflammatory | Modulation of cytokine production | Management of inflammatory diseases |

| Anticancer | Induction of apoptosis | Cancer therapy development |

Q & A

Q. What is the optimal synthetic route for N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide, and how can reaction efficiency be maximized?

The compound is synthesized via nucleophilic substitution, where 4-bromo-2,6-dimethylaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include maintaining anhydrous conditions, a 1:1.2 molar ratio of aniline to sulfonyl chloride, and temperatures between 0–5°C to minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- FT-IR : Confirms sulfonamide (–SONH–) stretches (1350–1150 cm) and aryl C–Br vibrations (600–500 cm) .

- NMR : H NMR identifies methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.4 ppm); C NMR verifies sulfonamide carbonyl (δ 44–46 ppm) and brominated aryl carbons .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions), critical for understanding solid-state reactivity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The para-bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. However, steric hindrance from the 2,6-dimethyl groups may reduce catalytic efficiency. Optimizing palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) at 80–100°C in toluene improves yields .

Advanced Research Questions

Q. What computational strategies elucidate the compound’s electronic structure and vibrational properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, NMR chemical shifts, and vibrational frequencies. Comparative analysis with experimental FT-IR/Raman data validates sulfonamide conformation and aryl ring distortion due to bromine’s electron-withdrawing effects .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Enzyme inhibition : The sulfonamide group acts as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase. Bromine enhances lipophilicity, improving membrane permeability, while 2,6-dimethyl groups reduce metabolic degradation .

- Structure-Activity Relationships (SAR) : Replace bromine with nitro groups (e.g., as in ) increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

Q. How can contradictory data on reaction yields or byproducts be resolved?

- Controlled experiments : Vary base (e.g., pyridine vs. EtN) to assess byproduct formation (e.g., ’s unexpected "double" sulfonamide).

- HPLC-MS : Identifies low-abundance impurities (e.g., di-substituted derivatives) arising from incomplete purification .

- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time and temperature .

Q. What strategies stabilize this compound under storage or reaction conditions?

- Storage : Protect from light and moisture (store at 0–4°C under argon).

- Inert atmospheres : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions).

- Degradation analysis : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolysis products (e.g., sulfonic acids) .

Methodological Considerations

Q. How to design experiments assessing the compound’s potential as a kinase inhibitor?

- In vitro assays : Use fluorescence polarization (FP) to measure binding affinity against kinases (e.g., EGFR, VEGFR).

- Docking simulations : AutoDock Vina predicts binding modes, prioritizing sulfonamide interactions with ATP-binding pockets .

- Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Q. What crystallographic techniques resolve polymorphism in sulfonamide derivatives?

- Single-crystal XRD : Determines unit-cell parameters and packing motifs. For example, ’s structure revealed intermolecular N–H⋯O bonds dictating lattice stability.

- Powder XRD : Detects polymorphic transitions under thermal stress (e.g., heating to 150°C) .

Q. How to troubleshoot low yields in functionalization reactions (e.g., amination)?

- Catalyst screening : Test Pd/Ni catalysts with bulky ligands (e.g., DavePhos) to mitigate steric hindrance from 2,6-dimethyl groups.

- Solvent effects : Switch from THF to DMF to enhance solubility of aryl halide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.